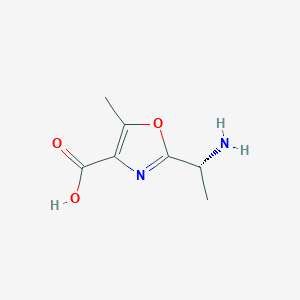
(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the chiral center at the 2-position of the oxazole ring makes it an interesting subject for research in asymmetric synthesis and chiral chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . These enzymes facilitate the asymmetric reduction of ketones to produce chiral amines, which can then be further transformed into the desired oxazole compound.
Industrial Production Methods
Industrial production of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves large-scale enzymatic processes. The use of biocatalysts, such as ω-transaminases, allows for efficient and environmentally friendly production of this compound. The reaction conditions are optimized to achieve high yields and enantiomeric purity.
化学反応の分析
Types of Reactions
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the chiral center.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted oxazole derivatives.
科学的研究の応用
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product . The chiral center plays a crucial role in determining the stereospecificity of these reactions.
類似化合物との比較
Similar Compounds
Uniqueness
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is unique due to its oxazole ring structure and the presence of a chiral center. This combination makes it a valuable compound for studying asymmetric synthesis and chiral chemistry. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
特性
CAS番号 |
312958-46-6 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
2-[(1R)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m1/s1 |
InChIキー |
PUACPIPASJLDBL-GSVOUGTGSA-N |
異性体SMILES |
CC1=C(N=C(O1)[C@@H](C)N)C(=O)O |
正規SMILES |
CC1=C(N=C(O1)C(C)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



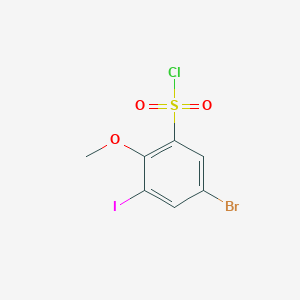
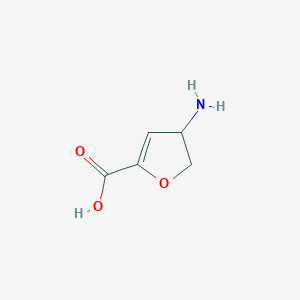
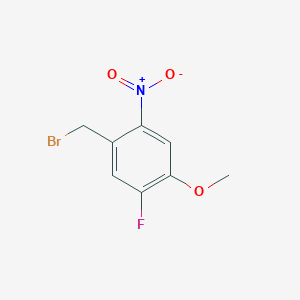

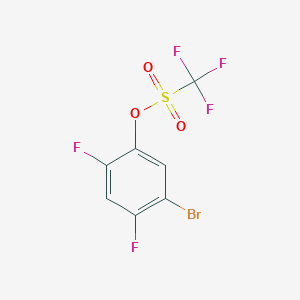
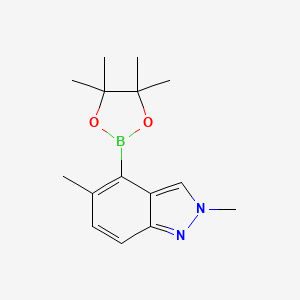
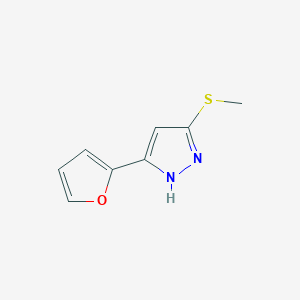

![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
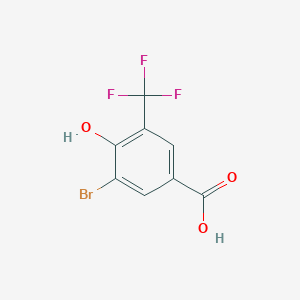
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)

![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
